![molecular formula C23H21FN2O2S B2774636 1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689757-30-0](/img/no-structure.png)

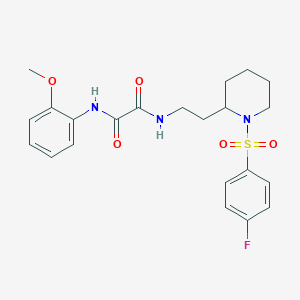

1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

The thieno[2,3-d]pyrimidine scaffold has been explored for its potential as a promising scaffold in medicinal chemistry. Researchers have synthesized derivatives based on this core structure to develop novel drugs. These compounds may exhibit activities against specific targets, such as kinases or receptors, and could play a role in cancer therapy or other diseases .

Anti-Cancer Agents

The pyrazolo[3,4-d]pyrimidine moiety has shown promise as an anti-cancer agent. Substituted derivatives of this compound have been evaluated for their anti-proliferative activity against cancer cell lines. Notably, aryl moieties containing larger and lipophilic functional groups have demonstrated better results in inhibiting cancer cell growth .

Hydromethylation Reactions

Interestingly, pinacol boronic esters, including the one , can undergo catalytic protodeboronation. This process allows for the formal anti-Markovnikov hydromethylation of alkenes. The resulting alkene products can find applications in organic synthesis and drug discovery. For instance, this methodology has been applied to the synthesis of natural products like δ-®-coniceine and indolizidine 209B .

Synthesis of Key Intermediates

The compound’s unique structure can serve as a key intermediate in the synthesis of other valuable molecules. For example, 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, derived from this scaffold, plays a crucial role in the preparation of vericiguat, a potential therapeutic agent .

Tropomyosin Receptor Kinase (TRK) Modulation

Researchers have explored pyrazolo[3,4-b]pyridine derivatives as potential TRK inhibitors. These kinases are associated with cell proliferation and differentiation, making them attractive targets for cancer therapy. Scaffold hopping and computer-aided drug design have led to the synthesis of various derivatives for TRK modulation .

Functional Group Transformations

The boron moiety in pinacol boronic esters can be converted into a range of functional groups. These transformations include oxidations, aminations, halogenations, and C–C bond formations. The stability of pinacol boronic esters makes them valuable building blocks for chemical reactions that retain the boron moiety in the final product .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione ring system followed by the addition of the 3-fluorobenzyl and 2-phenylethyl groups.", "Starting Materials": [ "2,4-pentanedione", "methyl acetoacetate", "3-methyl-1-phenyl-1H-pyrazol-5-amine", "3-fluorobenzyl chloride", "2-phenylethylamine", "sodium ethoxide", "sodium hydride", "acetic anhydride", "thionyl chloride", "phosphorus pentoxide", "acetic acid", "ethanol", "diethyl ether", "dichloromethane", "toluene", "hexane" ], "Reaction": [ "Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine by reacting methyl acetoacetate with 3-methyl-1-phenyl-1H-pyrazol-5-amine in ethanol with sodium ethoxide as a base.", "Step 2: Synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione by reacting 2,4-pentanedione with 3-methyl-1-phenyl-1H-pyrazol-5-amine in acetic acid with phosphorus pentoxide as a dehydrating agent.", "Step 3: Synthesis of 1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione by reacting thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 3-fluorobenzyl chloride and 2-phenylethylamine in dichloromethane with sodium hydride as a base and acetic anhydride as a solvent. The product is purified by recrystallization from toluene and hexane." ] } | |

CAS-Nummer |

689757-30-0 |

Produktname |

1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |

Molekularformel |

C23H21FN2O2S |

Molekulargewicht |

408.49 |

IUPAC-Name |

1-[(3-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H21FN2O2S/c1-15-16(2)29-22-20(15)21(27)25(12-11-17-7-4-3-5-8-17)23(28)26(22)14-18-9-6-10-19(24)13-18/h3-10,13H,11-12,14H2,1-2H3 |

InChI-Schlüssel |

SSIZDGJJAXGNDY-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)F)CCC4=CC=CC=C4)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

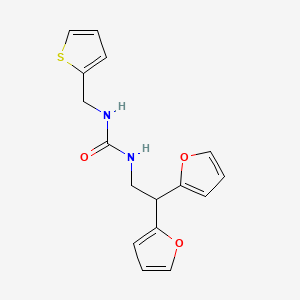

![1-(3,4-dimethylphenyl)-5-oxo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyrrolidine-3-carboxamide](/img/structure/B2774554.png)

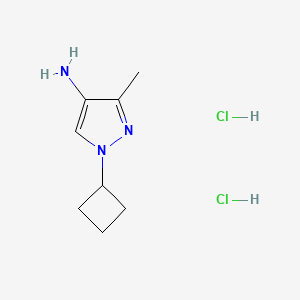

![2-[[3-(Butan-2-ylsulfamoyl)phenyl]carbamoylamino]-N-(cyanomethyl)acetamide](/img/structure/B2774555.png)

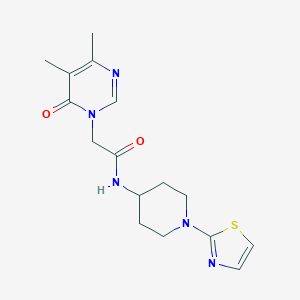

![N-cyclopropyl-N-(thiophen-3-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2774558.png)

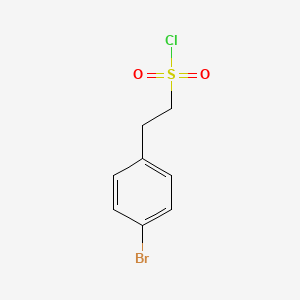

![1-(3,4-Dichlorophenyl)-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2774564.png)

![2-amino-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2774570.png)

![3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol](/img/structure/B2774572.png)

![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B2774573.png)

![(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylacrylamide](/img/structure/B2774575.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide](/img/structure/B2774576.png)